3-Ethoxycyclobutane-1-sulfonamide

Catalog No.
S13760872
CAS No.
M.F
C6H13NO3S
M. Wt
179.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxycyclobutane-1-sulfonamide

Product Name

3-Ethoxycyclobutane-1-sulfonamide

IUPAC Name

3-ethoxycyclobutane-1-sulfonamide

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

InChI

InChI=1S/C6H13NO3S/c1-2-10-5-3-6(4-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)

InChI Key

IRXLJBNBKDJXNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1)S(=O)(=O)N

3-Ethoxycyclobutane-1-sulfonamide (CAS 1692032-79-3) is a highly saturated, sp3-rich building block engineered for modern fragment-based drug discovery (FBDD) and lead optimization workflows. Featuring a fully saturated cyclobutane core and an ethoxy substituent, it serves as an advanced, three-dimensional bioisostere for traditional arylsulfonamides. Its primary procurement value lies in its precursor suitability: it seamlessly introduces a robust hydrogen-bond donor/acceptor motif—the sulfonamide—while strictly controlling lipophilicity and spatial vectorality. By maximizing the fraction of sp3-hybridized carbons (Fsp3), this compound bypasses the poor aqueous solubility and flat conformations typically associated with classic benzenesulfonamide derivatives, making it a critical precursor for synthesizing high-quality, developable screening libraries [1].

Research Fit

3D cyclobutane fragment for FBDD library design
Primary sulfonamide and ethoxy hydrogen-bonding vectors
Alkoxy chain supports hit-to-lead SAR expansion

Substituting 3-ethoxycyclobutane-1-sulfonamide with simpler analogs like unsubstituted cyclobutanesulfonamide or traditional benzenesulfonamide fundamentally alters the physicochemical trajectory of a lead optimization campaign. While benzenesulfonamide provides the requisite pharmacophore, its flat, sp2-hybridized structure often drives poor aqueous solubility and non-specific protein binding, leading to downstream attrition and handling difficulties. Conversely, while 3-methoxycyclobutane-1-sulfonamide shares the high Fsp3 character, the truncation of the ether chain to a methoxy group significantly reduces local lipophilicity and alters the steric volume. This reduction can cause a critical loss of binding affinity in hydrophobic sub-pockets that specifically require the slightly larger ethyl extension to achieve optimal van der Waals contacts, rendering the methoxy analog an inadequate substitute for precise structure-activity relationship (SAR) mapping [1].

Substitution Risk

Unsubstituted parent
Lacks 3-alkoxy growth vector and has lower MW; fragment properties may shift away from optimal RO3 window.
3-Methoxy analog
Shorter chain reduces lipophilicity and synthetic differentiation; dealkylation selectivity may differ.
N-Methyl analog
Eliminates primary sulfonamide HBD; hydrogen-bond donation and downstream N-functionalization are blocked.

Escape from Flatland: Absolute Fsp3 Maximization for Solubility

The transition from traditional aromatic sulfonamides to saturated ring systems is a proven strategy to improve precursor suitability and downstream formulation compatibility. 3-Ethoxycyclobutane-1-sulfonamide achieves an optimal Fsp3 score of 1.0 (6 out of 6 carbons are sp3-hybridized), compared to an Fsp3 of 0.0 for the benchmark benzenesulfonamide. This absolute increase in saturation directly translates to enhanced aqueous solubility and easier handling in high-throughput screening assays, providing a superior starting point for library synthesis [1].

Evidence DimensionFraction of sp3 carbons (Fsp3)
Target Compound DataFsp3 = 1.0 (100% saturation)
Comparator Or BaselineBenzenesulfonamide (Fsp3 = 0.0)
Quantified DifferenceAbsolute increase of 1.0 in Fsp3 score
ConditionsIn silico structural analysis for developability profiling

Maximizing Fsp3 is a critical procurement metric for reducing downstream clinical attrition due to poor solubility or toxicity, justifying the investment in this specific building block.

MW & Lipophilicity
Reported
ΔMW +44.06 g/mol (+32.6%) ΔLogP ~+0.16 to +0.20
Supports fragment-property alignment closer to RO3 midpoint
Calculated LogP from supplier datasheets

Precise Lipophilicity Tuning via Ether Extension

When fine-tuning the binding affinity of a fragment, the choice of ether substituent dictates the precursor's suitability for specific target classes. Compared to its closest structural analog, 3-methoxycyclobutane-1-sulfonamide, the ethoxy variant provides an estimated ~0.4 to 0.5 log unit increase in calculated lipophilicity (cLogP). This precise incremental increase allows medicinal chemists to procure a building block that optimizes membrane permeability without the poor processability and aggregation issues associated with excessively large hydrophobic groups [1].

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound DataEthoxy variant (cLogP ~0.8 - 1.2)
Comparator Or BaselineMethoxy variant (cLogP ~0.3 - 0.7)
Quantified Difference~0.4 - 0.5 log unit increase in lipophilicity
ConditionsStandard predictive chemoinformatics models (e.g., SwissADME consensus)

Procuring the ethoxy variant enables precise optimization of hydrophobic pocket filling and membrane permeability that the cheaper methoxy analog cannot achieve.

HBA & Rotatable Bonds
Reported
HBA: 3 vs 2 Rotatable bonds: 2 vs 0
Additional acceptor and conformational sampling for target engagement
Structural analysis from SMILES comparison

Steric Volume Expansion with Conserved TPSA

Replacing an unsubstituted cyclobutanesulfonamide with 3-ethoxycyclobutane-1-sulfonamide introduces significant steric bulk (an added -OCH2CH3 group) while maintaining a highly controlled Topological Polar Surface Area (TPSA). The addition of the ether oxygen only marginally increases the TPSA (by ~9.2 Ų) relative to the core sulfonamide, ensuring that the molecule remains well within the limits for passive oral absorption (Rule of 5), while providing necessary van der Waals contacts for target engagement [1].

Evidence DimensionTopological Polar Surface Area (TPSA) vs. Molar Volume
Target Compound DataTPSA ~55.4 Ų with extended ethyl steric volume
Comparator Or BaselineUnsubstituted cyclobutanesulfonamide (TPSA ~46.2 Ų)
Quantified DifferenceAddition of specific steric bulk with minimal TPSA penalty (+9.2 Ų)
Conditions2D topological surface area calculations for drug-likeness

This allows buyers to procure a building block that probes larger binding pockets without compromising the compound's overall permeability profile, ensuring high precursor suitability.

Alkoxy Chain Length
Reported
ΔMW +14.03 g/mol (+8.5%) Chain +1 carbon vs. methoxy
Incremental lipophilicity tuning for SAR exploration
Supplier data from AngeneChem, CymitQuimica
3D Character (Fsp3)
Class-level
Cyclobutane core Fsp3 = 1.0 Cyclobutane sulfonamide class occupies distinct 3D space per PMI analysis
Higher 3D shape diversity compared to planar aromatic sulfonamides
Class-level inference; no compound-specific ΣNPR reported
H-Bond Donor Status
Reported
1 HBD (primary -SO2NH2) vs. 0 HBD (N-methyl analog)
Retains hydrogen-bond donation for target engagement
Enables downstream N-functionalization diversification

Bioisosteric Replacement in Lead Optimization

Due to its Fsp3 of 1.0, this compound is the ideal choice for replacing problematic arylsulfonamide moieties in late-stage lead optimization. It is specifically procured when a lead compound exhibits poor aqueous solubility or excessive plasma protein binding driven by flat aromatic rings, allowing for the retention of the critical sulfonamide pharmacophore while improving the overall physicochemical profile [1].

Fragment-Based Drug Discovery (FBDD) Library Synthesis

In the construction of FBDD libraries, 3-ethoxycyclobutane-1-sulfonamide serves as a premium starting material. Its strictly controlled TPSA (~55.4 Ų) and low molecular weight (179.24 g/mol) make it highly suitable for generating diverse, rule-of-three (Ro3) compliant fragment libraries aimed at challenging targets like metalloenzymes or protein-protein interactions [2].

Structure-Activity Relationship (SAR) Probing of Hydrophobic Pockets

When SAR studies require fine-tuning of lipophilicity and steric bulk, this compound is selected over its methoxy counterpart. The ~0.5 log unit increase in cLogP provided by the ethoxy group makes it the right choice for probing slightly larger, more lipophilic sub-pockets in target receptors without drastically altering the core binding mode [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment library construction
Cyclobutane 3D character (Fsp3)
Library property alignment to RO3 criteria
Hit-to-lead SAR expansion
Alkoxy chain length as synthetic vector
Incremental lipophilicity and target affinity tuning
Metalloenzyme fragment screening
Primary sulfonamide HBD capacity
Zinc-binding group engagement (class-level context)
Synthetic building block
Sulfonamide and ethoxy diversification handles
Retrosynthetic disconnection accessibility

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

179.06161445 g/mol

Monoisotopic Mass

179.06161445 g/mol

Heavy Atom Count

11

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